N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1260933-67-2
Cat. No.: VC7095866
Molecular Formula: C23H20ClN3O2S2
Molecular Weight: 470
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260933-67-2 |
|---|---|
| Molecular Formula | C23H20ClN3O2S2 |
| Molecular Weight | 470 |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H20ClN3O2S2/c1-13-4-7-19(15(3)10-13)27-22(29)21-17(8-9-30-21)26-23(27)31-12-20(28)25-18-11-16(24)6-5-14(18)2/h4-11H,12H2,1-3H3,(H,25,28) |
| Standard InChI Key | FMZHJMXIWBKGPL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C)C |
Introduction
The compound N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule belonging to the class of thienopyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed exploration of its chemical structure, synthesis, and potential applications.
Synthesis
While specific synthesis protocols for this exact compound are not detailed in the literature, similar compounds have been synthesized using multi-step reactions involving:
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Formation of the thienopyrimidine core through cyclization reactions.
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Introduction of the sulfanyl group via thiol-based nucleophilic substitution.
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Coupling with chlorinated aromatic amines to create the final acetamide derivative.
These reactions typically require:
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Catalysts such as potassium carbonate or triethylamine.
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Solvents like dimethylformamide (DMF) or dichloromethane (DCM).
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Purification through recrystallization or column chromatography.
Anti-inflammatory Potential
Thienopyrimidine derivatives have shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammatory pathways . Molecular docking studies suggest that compounds with similar structures can interact effectively with enzyme active sites.
Antimicrobial Effects
Sulfur-containing heterocycles are known for their antimicrobial activity due to their ability to disrupt microbial enzymes or membranes .
Analytical Data
| Property | Details |
|---|---|
| Molecular Weight | 417.92 g/mol |
| Melting Point | Not reported |
| Solubility | Likely soluble in organic solvents |
| Spectroscopic Techniques | NMR, IR, LC-MS |
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